propyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
CAS No.: 907982-55-2
Cat. No.: VC4661171
Molecular Formula: C21H22N2O5
Molecular Weight: 382.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 907982-55-2 |
|---|---|
| Molecular Formula | C21H22N2O5 |
| Molecular Weight | 382.416 |
| IUPAC Name | propyl 4-[[5-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate |
| Standard InChI | InChI=1S/C21H22N2O5/c1-3-11-27-21(25)14-5-7-15(8-6-14)28-19-13-22-23-20(19)17-10-9-16(26-4-2)12-18(17)24/h5-10,12-13,24H,3-4,11H2,1-2H3,(H,22,23) |
| Standard InChI Key | LMVDVLWHGRISHP-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC)O |
Introduction
Propyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate is a complex organic compound featuring a pyrazole ring linked to a benzoate moiety. This compound is of interest due to its unique structure, which combines elements from both pyrazole and benzoate chemical classes. The presence of ethoxy and hydroxy groups on the phenyl ring attached to the pyrazole core enhances its chemical reactivity and potential biological interactions.
Synthesis Overview
The synthesis of propyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate likely involves several steps, including the formation of the pyrazole ring and its subsequent coupling with the benzoate moiety. Specific catalysts or reagents may be required to facilitate these reactions and optimize yields.
Biological Activities and Potential Applications
Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . The specific biological activities of propyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate would depend on its ability to interact with biological targets, which could be influenced by its unique structural features.
Potential Applications
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Pharmaceutical Research: The compound's potential biological activities make it a candidate for further study in pharmaceutical research, particularly in areas related to inflammation or pain management.
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Chemical Synthesis: Its structure serves as a useful intermediate in the synthesis of more complex molecules, especially those incorporating pyrazole and benzoate moieties.
Analytical Techniques for Characterization
Characterization of propyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate involves various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the compound's structure and confirming the presence of specific functional groups.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns, aiding in structural confirmation.
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Infrared (IR) Spectroscopy: Helps identify functional groups based on their characteristic absorption frequencies.
Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(3-Ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | Pyrrolo-pyrazole backbone with multiple hydroxy and ethoxy groups | Exhibits potential biological activities due to its complex structure. |
| 4-(4-Ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | Similar pyrrolo-pyrazole backbone with different alkyl substitutions | Features enhanced chemical reactivity and biological interactions. |
Key Differences
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Backbone Structure: Propyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate has a simpler pyrazole ring compared to the more complex pyrrolo-pyrazole structures of similar compounds.
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Functional Groups: The presence of a benzoate group in propyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate distinguishes it from compounds with additional hydroxy or methoxy groups on the phenyl rings.
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